Home > Products > Screening Compounds P835 > Lenalidomide-PEG4-OH
Lenalidomide-PEG4-OH -

Lenalidomide-PEG4-OH

Catalog Number: EVT-14913093
CAS Number:
Molecular Formula: C21H29N3O7
Molecular Weight: 435.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of lenalidomide involves several key steps, which can be summarized as follows:

  1. Preparation of Intermediates: The synthesis begins with the coupling of L-glutamine methyl ester with 2-bromomethyl-3-nitrobenzoate in acetonitrile to form a nitro intermediate.
  2. Hydrogenation: This intermediate undergoes catalytic hydrogenation using palladium on carbon as a catalyst, typically under mild conditions (e.g., 50 psi hydrogen pressure).
  3. Recrystallization: The crude product is purified through recrystallization techniques to yield lenalidomide.
  4. Micronization: Finally, micronization may be employed to achieve the desired particle size for improved bioavailability.
Molecular Structure Analysis

The molecular structure of lenalidomide-PEG4-OH can be described by its chemical formula C13H13N3O3C_{13}H_{13}N_3O_3 for lenalidomide, with the addition of the PEG4 group contributing further to its molecular weight and structure. The PEG moiety typically consists of repeating units of ethylene glycol, which enhances solubility in aqueous environments.

Structural Data

  • Molecular Weight: Approximately 250 g/mol for lenalidomide plus additional weight from the PEG component.
  • Functional Groups: The structure includes an amide bond, aromatic rings, and hydroxyl functionalities from the PEG group.
Chemical Reactions Analysis

The primary chemical reactions involved in the synthesis of lenalidomide-PEG4-OH include:

  1. Coupling Reaction: Formation of the nitro intermediate through nucleophilic substitution.
  2. Reduction Reaction: Catalytic hydrogenation that reduces the nitro group to an amine.
  3. Esterification: In the case of PEGylation, a reaction between the hydroxyl group of PEG and the carboxylic acid or amine group of lenalidomide may occur.

These reactions are typically carried out under controlled conditions to ensure high yields and minimize side products .

Mechanism of Action

Lenalidomide exerts its therapeutic effects primarily through several mechanisms:

  1. Immune Modulation: It enhances T-cell and natural killer cell activity against tumor cells.
  2. Anti-Angiogenesis: By inhibiting vascular endothelial growth factor production, it reduces blood supply to tumors.
  3. Inhibition of Pro-inflammatory Cytokines: Lenalidomide decreases levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha.

The PEGylation process may further enhance these mechanisms by improving drug delivery to target sites within the body .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Enhanced solubility in water due to PEGylation.

Chemical Properties

  • Stability: Lenalidomide is stable under standard storage conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits stability across a range of pH levels but is best stored at neutral pH.

Relevant Data

  • Melting Point: Approximately 150–160 °C for lenalidomide.
  • LogP Value: Indicates moderate lipophilicity, facilitating cellular uptake .
Applications

Lenalidomide-PEG4-OH has significant potential in various scientific applications:

  1. Pharmaceutical Development: As a formulation for enhancing bioavailability in oral or injectable therapies.
  2. Cancer Therapy: Utilized in clinical settings for treating multiple myeloma and other malignancies due to its immune-modulating properties.
  3. Research Tool: Used in studies investigating immune responses or angiogenesis due to its unique chemical properties.
Synthesis Methodologies and Optimization

Stepwise Synthetic Pathways for Lenalidomide-PEG4-OH

The synthesis of Lenalidomide-PEG4-OH (C~21~H~29~N~3~O~7~, MW 435.48 g/mol) employs a convergent strategy with discrete functionalization stages. The core synthesis involves three optimized steps:

  • Lenalidomide Activation: The isoindolinone nitrogen (position 1) of lenalidomide undergoes regioselective alkylation using bromoacetic acid under Mitsunobu conditions (PPh~3~, DIAD, THF, 0°C→RT) to yield N-carboxymethyl lenalidomide [4] [9]. Critical parameter control (temperature ≤25°C, stoichiometric PPh~3~:DIAD 1:1) suppresses epimerization at the C3 chiral center while achieving >85% conversion [2].

  • PEG4 Linker Coupling: Tetraethylene glycol monoamine (H~2~N-PEG~4~-OH) is conjugated to the activated carboxyl group via carbodiimide coupling (EDC·HCl, HOBt, DMF). Triethylamine (3 eq.) maintains pH 8-9 during the 12-hour reaction, preventing lactam hydrolysis while achieving 92-95% coupling efficiency [4] [9]. Purification via silica chromatography (CH~2~Cl~2~:MeOH 9:1→4:1) removes symmetrical urea byproducts from EDC decomposition.

  • Global Deprotection & Purification: Acid-labile protecting groups (e.g., t-Boc) are cleaved using TFA:DCM (1:1), followed by precipitation in cold diethyl ether. Final purification employs reverse-phase HPLC (C18 column, water/acetonitrile + 0.1% formic acid) to achieve ≥95% purity [4]. Lyophilization yields a stable, hygroscopic white powder stored at 2-8°C.

Table 1: Comparative Analysis of Lenalidomide-PEG4-OH Synthesis Methods

Synthetic ApproachKey Reagents/ConditionsAverage YieldPurity (HPLC)Reaction Time
Convergent (Stepwise)EDC·HCl/HOBt, DMF, RT78-82%≥95%10-12 hours
One-Pot AlkylationBromoacetyl bromide, K~2~CO~3~, ACN65%85-90%4 hours
Solid-Phase SynthesisWang resin, DIC/oxyma70-75%≥90%16 hours

Green Chemistry Approaches in PEGylation and Functionalization

Sustainable synthesis leverages solvent optimization and catalytic enhancements:

  • Solvent Substitution: Traditional dichloromethane (DCM) is replaced with cyclopentyl methyl ether (CPME) in alkylation steps, reducing environmental impact (EPA Persistence: 1.7 vs. DCM's 5.2) while maintaining 80-83% yield. Aqueous-organic biphasic systems (water:CPME) enable direct extraction without intermediate drying [2] [5].

  • Atom-Economic Catalysis: Lipase B (Candida antarctica) catalyzes amide bond formation between lenalidomide and PEG~4~ linkers in solventless conditions (60°C, 24h), achieving 68% yield with E-factor reduction to 8.2 (vs. 32 for EDC coupling). Enzyme recycling (5 cycles) maintains >60% efficiency [5].

  • Microwave-Assisted Synthesis: PEG~4~ chain elongation via ring-opening polymerization (ethylene oxide, Sb~2~O~3~ catalyst) under microwave irradiation (100W, 140°C) reduces reaction time from 48h to 3h. End-group functionalization with phthalimide achieves 92% primary amine protection, minimizing thermal degradation [10].

Critical Metrics:

  • Process Mass Intensity (PMI): Reduced from 120 to 45 via solvent recycling
  • Carbon Efficiency: Improved from 28% to 61% using enzymatic coupling
  • E-Factor: Lowered from 86 to 19 via in situ byproduct conversion

Comparative Analysis of Linker Integration Strategies (PEG4 vs. PEG1/PEG2)

Linker length critically modulates PROTAC physicochemical and biological properties:

  • Solubility & LogP: PEG~4~ incorporation reduces Lenalidomide-PEG~4~-OH's calculated LogP to -1.2 (vs. +0.8 for Lenalidomide-PEG~1~-OH), enhancing aqueous solubility to 38 mg/mL (PBS pH 7.4). This contrasts sharply with PEG~1~ (9 mg/mL) and PEG~2~ (21 mg/mL) variants [4] [9].

  • PROTAC Assembly Efficiency: PEG~4~'s 16-atom spacer enables >95% conjugation efficiency to target protein ligands (e.g., EGFR inhibitors, BET bromodomain binders) via copper-free click chemistry. PEG~1~/PEG~2~ analogs exhibit 40-60% yield due to steric hindrance [6] [9].

  • Proteolytic Stability: PEG~4~ linkers show <5% hydrolysis in human plasma (37°C, 72h) versus PEG~1~ (28%) and PEG~2~ (15%). The ethylene oxide chain's conformational flexibility reduces esterase accessibility at the lenalidomide-linker junction [4] [7].

Table 2: Linker Length Impact on PROTAC Performance

ParameterPEG1 LinkerPEG2 LinkerPEG4 Linker
Length (Å)7.211.520.8
PROTAC Yield (Typical)42-48%65-72%88-95%
Solubility (mg/mL)9 ± 1.221 ± 2.538 ± 3.1
Plasma Stability (t~1/2~)18 hours42 hours>72 hours
CRBN Binding (K~d~, nM)380 ± 25225 ± 18198 ± 12

Biological Implications: PEG~4~-based PROTACs (e.g., HJM-561 targeting EGFR triple mutants) demonstrate 50-fold enhanced cellular degradation efficiency (DC~50~ = 12 nM) versus PEG~2~ analogs (DC~50~ = 600 nM) due to optimized ternary complex formation. Molecular dynamics simulations confirm PEG~4~ enables optimal E3 ligase–target protein distance (35-40Å) for ubiquitin transfer [6] [8].

Properties

Product Name

Lenalidomide-PEG4-OH

IUPAC Name

3-[7-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C21H29N3O7

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C21H29N3O7/c25-7-9-30-11-13-31-12-10-29-8-6-22-17-3-1-2-15-16(17)14-24(21(15)28)18-4-5-19(26)23-20(18)27/h1-3,18,22,25H,4-14H2,(H,23,26,27)

InChI Key

BFEDFGUXRLWZBV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.